molecular formula C11H10O3S B1465124 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-58-8

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester

Cat. No.: B1465124
CAS No.: 550998-58-8
M. Wt: 222.26 g/mol
InChI Key: VMGJIYVZMYUFSI-UHFFFAOYSA-N
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Description

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C10H8O2S. It is a derivative of benzo[B]thiophene, which is a sulfur-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester can be achieved through several methods. One common approach involves the condensation of 2-methoxy-nitrobenzene with sulfur-containing reagents such as thiosulfates or thionyl chloride to form 2-methoxy-benzenethiol. This intermediate is then subjected to chlorination and methylation reactions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-7-5-10(11(12)14-2)15-9(7)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGJIYVZMYUFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704861
Record name Methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550998-58-8
Record name Methyl 6-methoxybenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550998-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 2.5 g (16.2 mmol) of 2-fluoro-4-methoxybenzaldehyde, 0.97 g (24.3 mmol) of sodium hydride (60% pure) and 1.89 g (17.8 mmol) of methyl mercaptoacetate, 3.05 g (84.7% of theory) of the title compound are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 2.5 g (16.2 mmol) of 2-fluoro-4-methoxybenzaldehyde, 0.97 g (24.3 mmol) of sodium hydride (60% pure) and 1.89 g (17.8 mmol) of methyl mercaptoacetate, 3.05 g (84.7% of theory) of the title compound are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of methyl thioglycolate (1.29 mL, 14 mmol, 1.1 eq.) in 22 mL of DMSO was added Nail 50% (0.972 g, 20 mmol, 1.56 eq.) and the mixture was stirred for 5 Min., before 2-fluoro-4-methoxybenzaldehyde (2.00 g, 13 mmol) was added (strongly exothermic). When the internal temperature had reached again 25° C., the reaction mixture was poured onto crashed ice and the precipitate filtered off, washed with water, and dried to obtain 1.896 g of the title compound as light yellow crystals.
Quantity
1.29 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-fluoro-4-methoxy-benzaldehyde (4.0 g, 26 mmol) in DMSO (200 mL) was added mercapto-acetic acid methyl ester (3.6 mL, 3.9 g, 39 mmol) and Et3N (10.8 mL, 7.8 g, 78 mmol) and the reaction mixture was heated (80° C., 12 h). The reaction mixture was cooled (rt) and treated with H2O (100 mL). The suspension was filtered to afford the title compound as a yellow solid (4.1 g, 71%). MS (ESI): mass calcd. for C11H10O3S, 222.0; m/z found, 223.0 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.97 (d, J=0.6, 1H), 7.74 (d, J=8.8, 1H), 7.28 (d, J=2.3, 1H), 7.02 (dt, J=8.7, 4.3, 1H), 3.92 (s, 3H), 3.89 (s, 3H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester
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